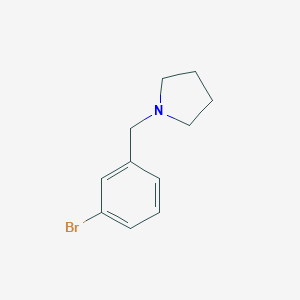

1-(3-Bromobenzyl)pyrrolidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(3-bromophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOHXSNZFGGNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586174 | |

| Record name | 1-[(3-Bromophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168820-15-3 | |

| Record name | 1-[(3-Bromophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-(3-Bromobenzyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(3-Bromobenzyl)pyrrolidine. This compound, identified by the CAS number 168820-15-3, is a substituted pyrrolidine that serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. This document consolidates available data on its physicochemical properties, provides a likely synthetic protocol, and explores its potential role in drug discovery based on the established importance of the pyrrolidine scaffold.

Chemical and Physical Properties

1-(3-Bromobenzyl)pyrrolidine is a halogenated aromatic amine with a molecular formula of C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol .[1][2] While experimentally determined physical properties are not widely published, predicted data provides valuable insights for handling and experimental design.

Table 1: Physicochemical Properties of 1-(3-Bromobenzyl)pyrrolidine

| Property | Value | Source |

| CAS Number | 168820-15-3 | [1] |

| Molecular Formula | C₁₁H₁₄BrN | [1][2] |

| Molecular Weight | 240.14 g/mol | [1][2] |

| Predicted Boiling Point | 284.3 ± 15.0 °C | |

| Predicted Density | 1.378 ± 0.06 g/cm³ | |

| Appearance | Likely a liquid | |

| Solubility | Expected to be soluble in organic solvents. |

Synthesis

A common and effective method for the synthesis of 1-(3-Bromobenzyl)pyrrolidine is the N-alkylation of pyrrolidine with 3-bromobenzyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the benzylic carbon of 3-bromobenzyl bromide and displacing the bromide ion.

Experimental Protocol: N-Alkylation of Pyrrolidine

Materials:

-

Pyrrolidine

-

3-Bromobenzyl bromide

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a round-bottom flask, dissolve pyrrolidine and a slight excess of the base in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 3-bromobenzyl bromide in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3-Bromobenzyl)pyrrolidine.

dot

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the bromobenzyl group, a singlet for the benzylic methylene protons, and multiplets for the pyrrolidine ring protons.

-

¹³C NMR: The carbon NMR spectrum would display peaks for the carbons of the bromophenyl ring, the benzylic carbon, and the carbons of the pyrrolidine ring.[3]

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-N stretching for the amine.[4][5][6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (240.14 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.[7]

Biological Significance and Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[8][9] This heterocyclic moiety is particularly prevalent in compounds targeting the central nervous system.[10][11] Pyrrolidine derivatives have been investigated for a wide range of biological activities, including as anticonvulsants, neuroprotective agents, and for their effects on cognitive function.

While specific biological data for 1-(3-Bromobenzyl)pyrrolidine is not extensively documented in publicly available literature, its structural features suggest its potential as an intermediate for the synthesis of novel bioactive molecules. The presence of the bromobenzyl group allows for further functionalization through various cross-coupling reactions, enabling the generation of a library of derivatives for biological screening.

Potential Therapeutic Applications

Given the established roles of pyrrolidine-containing compounds, 1-(3-Bromobenzyl)pyrrolidine could serve as a precursor for the development of agents for:

-

Neurodegenerative Diseases: The pyrrolidine scaffold is a key component of nootropic and neuroprotective agents.

-

Psychiatric Disorders: Many CNS-active drugs incorporate the pyrrolidine ring to modulate neurotransmitter receptors and transporters.

-

Pain Management: Pyrrolidine derivatives have been explored as novel analgesics.

dot

Experimental Workflows in Drug Discovery

The utility of 1-(3-Bromobenzyl)pyrrolidine in a drug discovery pipeline would typically involve its use as a starting material for the synthesis of a chemical library, followed by biological screening.

dot

A typical workflow would involve:

-

Library Synthesis: Utilizing the reactive bromide of 1-(3-Bromobenzyl)pyrrolidine, a diverse library of compounds can be generated using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different substituents at the 3-position of the benzyl ring.

-

High-Throughput Screening (HTS): The synthesized library would be screened against a panel of biological targets (e.g., receptors, enzymes, ion channels) relevant to a specific disease area.

-

Hit Identification and Validation: Compounds that show significant activity in the primary screen ("hits") are then subjected to further assays to confirm their activity and determine their potency and selectivity.

-

Lead Optimization: The most promising hits undergo structural modifications to improve their pharmacological properties (e.g., potency, selectivity, ADME properties) to generate lead compounds.

-

Preclinical Development: The optimized lead compounds are then advanced to preclinical studies to evaluate their efficacy and safety in animal models.

Safety and Handling

As with any chemical reagent, 1-(3-Bromobenzyl)pyrrolidine should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

1-(3-Bromobenzyl)pyrrolidine is a valuable chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the versatility of the pyrrolidine scaffold make it an attractive starting point for the development of novel therapeutics, particularly for neurological disorders. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 1-(3-BROMOBENZYL)PYRROLIDINE CAS#: 168820-15-3 [amp.chemicalbook.com]

- 2. 1-(3-Bromobenzyl)pyrrolidine - CAS:168820-15-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]

- 6. 1-Propene, 3-bromo- [webbook.nist.gov]

- 7. Pyrrolidine [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Bromobenzyl)pyrrolidine molecular weight and formula

An In-Depth Technical Guide to 1-(3-Bromobenzyl)pyrrolidine

This technical guide provides essential information regarding the molecular properties of 1-(3-Bromobenzyl)pyrrolidine, a compound of interest for researchers, scientists, and professionals in drug development and organic synthesis.

Molecular Data Summary

The fundamental molecular characteristics of 1-(3-Bromobenzyl)pyrrolidine are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄BrN[1] |

| Molecular Weight | 240.14 g/mol [1][2] |

| CAS Number | 168820-15-3[1] |

Structural Composition

1-(3-Bromobenzyl)pyrrolidine is comprised of two primary structural moieties: a pyrrolidine ring and a 3-bromobenzyl group. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom. The 3-bromobenzyl group is a benzene ring substituted with a bromine atom at the meta position and a methylene bridge.

Caption: Logical relationship of 1-(3-Bromobenzyl)pyrrolidine's core components.

Conceptual Experimental Workflow: Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound such as 1-(3-Bromobenzyl)pyrrolidine. This process is fundamental in research and drug development to confirm the identity, purity, and structure of a synthesized or procured molecule.

Caption: A typical experimental workflow for chemical compound characterization.

References

An In-depth Technical Guide to 1-(3-Bromobenzyl)pyrrolidine: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromobenzyl)pyrrolidine is a halogenated aromatic amine that serves as a valuable intermediate in synthetic organic chemistry, particularly in the design and synthesis of novel compounds for pharmaceutical research. Its structure, featuring a reactive bromobenzyl group coupled with a pyrrolidine moiety, makes it a versatile building block for creating a diverse range of molecules with potential biological activity. This technical guide provides a comprehensive overview of the known chemical information for 1-(3-Bromobenzyl)pyrrolidine, including its structure and physicochemical properties. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively available in the public domain, this document outlines a generalized synthetic approach and discusses its potential applications in drug discovery based on the chemical nature of its constituent functional groups.

Chemical Structure and Information

The fundamental structure of 1-(3-Bromobenzyl)pyrrolidine consists of a pyrrolidine ring N-substituted with a 3-bromobenzyl group.

Molecular Structure:

Caption: 2D Structure of 1-(3-Bromobenzyl)pyrrolidine

Chemical Identifiers and Properties

A summary of the key chemical identifiers and physicochemical properties for 1-(3-Bromobenzyl)pyrrolidine is provided in the table below. It is important to note that some of the physical properties are predicted values from computational models due to the limited availability of experimentally determined data in peer-reviewed literature.

| Property | Value | Source |

| IUPAC Name | 1-[(3-bromophenyl)methyl]pyrrolidine | N/A |

| CAS Number | 168820-15-3 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrN | [1] |

| Molecular Weight | 240.14 g/mol | [1] |

| Appearance | Light yellow to yellow liquid (Predicted) | N/A |

| Boiling Point | 284.3 ± 15.0 °C (Predicted) | N/A |

| Density | 1.378 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 9.0 ± 0.20 (Predicted) | N/A |

Synthetic Approach

Generalized Synthetic Workflow

The reaction would proceed via a nucleophilic substitution mechanism where the secondary amine (pyrrolidine) acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl bromide, leading to the displacement of the bromide leaving group.

Caption: Generalized Synthetic Workflow

Postulated Experimental Protocol

A plausible experimental procedure, based on general knowledge of N-alkylation reactions, is outlined below. This protocol is intended as a guide and would require optimization.

-

Reaction Setup: To a solution of pyrrolidine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, a base (e.g., potassium carbonate or triethylamine, 1.1-1.5 equivalents) is added.

-

Addition of Alkylating Agent: 3-Bromobenzyl bromide (1.0 equivalent) is added to the mixture, likely dropwise, at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. The progress of the reaction would be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base and its salt. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or brine to remove any remaining salts and water-soluble impurities.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product, 1-(3-Bromobenzyl)pyrrolidine, would then be purified, typically by vacuum distillation or column chromatography on silica gel.

Characterization

The structural confirmation of the synthesized 1-(3-Bromobenzyl)pyrrolidine would be carried out using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be essential to confirm the connectivity of the atoms and the successful formation of the N-benzyl bond.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Note: At the time of this writing, specific, publicly available experimental spectra (NMR, MS, IR) for 1-(3-Bromobenzyl)pyrrolidine are not available.

Applications in Drug Discovery and Development

1-(3-Bromobenzyl)pyrrolidine is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[3] The presence of the pyrrolidine ring, a common scaffold in many biologically active compounds, and the reactive bromobenzyl group, which can undergo further functionalization (e.g., through cross-coupling reactions), makes it a valuable starting material.

Potential areas of application in drug discovery could include the synthesis of:

-

Receptor Ligands: The pyrrolidine moiety is a key component of ligands for various receptors in the central nervous system.

-

Enzyme Inhibitors: The overall structure could be elaborated to fit into the active site of target enzymes.

-

Novel Therapeutic Agents: As a building block, it allows for the introduction of a specific substituted aromatic ring into a larger molecule, which is a common strategy in medicinal chemistry to modulate pharmacological properties.

However, there is currently no publicly available information detailing the biological activity of 1-(3-Bromobenzyl)pyrrolidine itself or its direct involvement in any specific signaling pathways.

Conclusion

1-(3-Bromobenzyl)pyrrolidine is a readily accessible synthetic intermediate with potential applications in the development of new chemical entities for pharmaceutical research. This guide has summarized its key chemical and physical properties based on available data. While a detailed, validated experimental protocol for its synthesis and comprehensive biological data are lacking in the current literature, a logical synthetic pathway via N-alkylation of pyrrolidine can be proposed. Further research is required to fully characterize this compound and explore its potential in medicinal chemistry and drug development. Researchers working with this compound would need to rely on general synthetic methodologies and perform their own process optimization and characterization.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(3-Bromobenzyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 1-(3-Bromobenzyl)pyrrolidine. Given the limited availability of specific experimental safety data for this compound, this guide synthesizes information from available Safety Data Sheets (SDS) for 1-(3-Bromobenzyl)pyrrolidine and incorporates established best practices for handling structurally related compounds, such as pyrrolidines and brominated aromatic compounds. This document is intended to empower researchers and drug development professionals to work safely with this chemical by providing a thorough understanding of its potential hazards and the necessary control measures.

Hazard Identification and Classification

Anticipated Hazards:

-

Skin and Eye Irritation: Likely to cause irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

-

Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.

-

Environmental Hazard: As with many halogenated organic compounds, it should be prevented from entering the environment.

Physical and Chemical Properties

Precise, experimentally determined physical and chemical data for 1-(3-Bromobenzyl)pyrrolidine are limited. The following table summarizes available predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrN | ChemicalBook |

| Molecular Weight | 240.14 g/mol | ChemicalBook |

| Appearance | Light yellow to yellow liquid | [1] |

| Boiling Point | 284.3 ± 15.0 °C (Predicted) | [1] |

| Density | 1.378 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.0 ± 0.20 (Predicted) | [1] |

Personal Protective Equipment (PPE)

A robust personal protective equipment regimen is critical when handling 1-(3-Bromobenzyl)pyrrolidine. The following table outlines the recommended PPE.

| Body Part | Recommended Protection | Standard |

| Eyes/Face | Chemical safety goggles and a face shield. | ANSI Z87.1 (US) or EN 166 (EU) |

| Skin | Chemical-resistant gloves (Nitrile rubber recommended), lab coat. | EN 374 (EU) |

| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary. | NIOSH (US) or EN 149 (EU) |

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Handling

-

Engineering Controls: All work with 1-(3-Bromobenzyl)pyrrolidine should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

General Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Use only non-sparking tools, especially if the compound is determined to be flammable.

-

Take precautionary measures against static discharge.

-

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

-

Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spills and Leaks

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a labeled, sealable container for disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Disposal Considerations

All waste containing 1-(3-Bromobenzyl)pyrrolidine should be treated as hazardous waste.

-

Liquid Waste: Collect in a designated "Halogenated Organic Waste" container.

-

Solid Waste: Contaminated lab supplies (e.g., gloves, absorbent materials) should be placed in a sealed, labeled container for hazardous solid waste.

-

Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour down the drain.[4]

Experimental Protocols and Visualizations

To enhance safety and procedural clarity, the following workflows and logical diagrams are provided.

Risk Assessment Workflow

Caption: Risk assessment workflow for handling 1-(3-Bromobenzyl)pyrrolidine.

Standard Handling Procedure Workflow

Caption: Standard workflow for handling 1-(3-Bromobenzyl)pyrrolidine.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment conducted by qualified safety professionals. Always consult the most up-to-date Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Bromobenzyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromobenzyl)pyrrolidine is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structural motif, featuring a pyrrolidine ring N-substituted with a bromobenzyl group, offers versatile handles for further chemical modifications, making it a valuable scaffold in drug discovery programs. This technical guide provides a comprehensive review of the primary synthetic routes to 1-(3-Bromobenzyl)pyrrolidine, focusing on two principal and efficient methodologies: reductive amination and nucleophilic substitution. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to enable researchers to effectively synthesize and utilize this important intermediate.

Introduction

The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in various intermolecular interactions contribute to its frequent role in defining the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The incorporation of a bromobenzyl moiety onto the pyrrolidine nitrogen introduces a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of diverse substituents and the exploration of chemical space in lead optimization campaigns. This guide details the most common and practical laboratory-scale syntheses of 1-(3-Bromobenzyl)pyrrolidine.

Synthetic Pathways

The synthesis of 1-(3-Bromobenzyl)pyrrolidine can be efficiently achieved through two primary pathways:

-

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an iminium ion from the condensation of 3-bromobenzaldehyde and pyrrolidine, followed by its immediate reduction to the target amine.

-

Nucleophilic Substitution (Alkylation): This method entails the direct alkylation of pyrrolidine, a secondary amine, with a suitable 3-bromobenzyl halide, typically 3-bromobenzyl bromide.

Below, we delve into the specifics of each pathway, providing detailed experimental procedures and relevant data.

Reductive Amination of 3-Bromobenzaldehyde with Pyrrolidine

Reductive amination is a widely employed and highly effective method for the formation of carbon-nitrogen bonds. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the starting aldehyde.

Reaction Scheme:

Figure 1: Reductive Amination Pathway.

Experimental Protocol:

A representative procedure for the reductive amination synthesis of 1-(3-Bromobenzyl)pyrrolidine is as follows:

-

To a solution of 3-bromobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane, methanol, or a mixture thereof) is added pyrrolidine (1.2 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is then added portion-wise to the stirred solution.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 1-(3-Bromobenzyl)pyrrolidine.

Quantitative Data Summary:

| Reactant/Reagent | Molar Equiv. | Role | Typical Solvents | Typical Reducing Agents | Typical Yield (%) |

| 3-Bromobenzaldehyde | 1.0 | Starting Material | Dichloromethane, Methanol | Sodium Triacetoxyborohydride | 85-95% |

| Pyrrolidine | 1.2 | Starting Material | Sodium Cyanoborohydride | ||

| Reducing Agent | 1.5 | Reductant |

Nucleophilic Substitution of Pyrrolidine with 3-Bromobenzyl Bromide

This classical approach relies on the nucleophilic character of the secondary amine of pyrrolidine to displace a halide from a benzylic position. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Reaction Scheme:

Figure 2: Nucleophilic Substitution Pathway.

Experimental Protocol:

A general procedure for the synthesis of 1-(3-Bromobenzyl)pyrrolidine via nucleophilic substitution is as follows:

-

To a solution of pyrrolidine (2.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF)) is added a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq).

-

The mixture is stirred at room temperature, and a solution of 3-bromobenzyl bromide (1.0 eq) in the same solvent is added dropwise.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield 1-(3-Bromobenzyl)pyrrolidine.

Quantitative Data Summary:

| Reactant/Reagent | Molar Equiv. | Role | Typical Solvents | Typical Bases | Typical Yield (%) |

| 3-Bromobenzyl Bromide | 1.0 | Electrophile | Acetonitrile, DMF, THF | Potassium Carbonate | 80-90% |

| Pyrrolidine | 2.0 | Nucleophile | Triethylamine | ||

| Base | 2.5 | Acid Scavenger |

Logical Workflow for Synthesis Route Selection

The choice between reductive amination and nucleophilic substitution often depends on the availability of starting materials and the desired scale of the reaction.

Figure 3: Synthesis Route Selection Logic.

Conclusion

The synthesis of 1-(3-Bromobenzyl)pyrrolidine is readily achievable through either reductive amination or nucleophilic substitution. Both methods offer high yields and utilize commercially available starting materials. The choice of synthetic route can be tailored based on laboratory resources and specific experimental preferences. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis of this versatile chemical intermediate, thereby facilitating advancements in drug discovery and development.

The Discovery and Development of Substituted Benzylpyrrolidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic compounds with a wide spectrum of biological activities. The introduction of a benzyl group to the pyrrolidine core has given rise to the class of substituted benzylpyrrolidines, which has been extensively explored in drug discovery, leading to the development of therapeutic agents for a variety of diseases. This technical guide provides an in-depth overview of the discovery and history of substituted benzylpyrrolidines, detailing their synthesis, structure-activity relationships (SAR), and mechanisms of action across different therapeutic areas.

A Historical Perspective: From Natural Alkaloids to Synthetic Therapeutics

The journey of substituted benzylpyrrolidines in pharmacology begins with the study of naturally occurring pyrrolidine alkaloids. These compounds, found in various plant species, have been used in traditional medicine for centuries. The formal discovery and structural elucidation of these natural products in the 19th and 20th centuries laid the groundwork for synthetic exploration.

A pivotal moment in the history of synthetic substituted benzylpyrrolidines was the development of bepridil in the 1970s.[1] Initially investigated for its antianginal properties, bepridil was later identified as a calcium channel blocker with a unique pharmacological profile.[1][2] Unlike other calcium channel blockers, bepridil also inhibits sodium and potassium channels, contributing to its antiarrhythmic effects.[2] The development of bepridil marked a significant step in establishing the therapeutic potential of this chemical class and spurred further research into synthetic benzylpyrrolidine derivatives.

Following the trail blazed by bepridil, researchers began to explore the derivatization of the benzylpyrrolidine scaffold to target other biological systems. Notably, in the early 1990s, a class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides was synthesized and identified as potent and stereoselective dopamine D2 receptor antagonists, highlighting their potential as antipsychotic agents.[3]

More recently, the focus has shifted towards neurodegenerative disorders, with the design and synthesis of N-benzylpyrrolidine derivatives as multi-target agents for the treatment of Alzheimer's disease. These compounds are engineered to inhibit cholinesterases (AChE and BChE) and prevent the aggregation of amyloid-beta peptides.[4]

Synthetic Strategies and Experimental Protocols

The synthesis of substituted benzylpyrrolidines can be achieved through various synthetic routes. A common strategy involves the N-benzylation of a pre-existing pyrrolidine ring, often derived from commercially available starting materials like L-proline.

General Synthesis of N-Benzylpyrrolidine Derivatives for Alzheimer's Disease

This protocol describes a general method for the synthesis of N-benzylpyrrolidine derivatives designed as cholinesterase inhibitors.

Experimental Protocol:

Step 1: Synthesis of (S)-1-benzylpyrrolidine-2-carbaldehyde

-

To a solution of (S)-pyrrolidine-2-methanol in dichloromethane (DCM), add triethylamine (TEA).

-

Cool the mixture to 0°C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (S)-1-benzylpyrrolidin-2-yl)methanol.

-

To a solution of (S)-1-benzylpyrrolidin-2-yl)methanol in DCM, add Dess-Martin periodinane at 0°C.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldehyde.

Step 2: Synthesis of N-benzylpyrrolidine derivatives

-

To a solution of the appropriate amine in methanol, add the (S)-1-benzylpyrrolidine-2-carbaldehyde obtained in Step 1.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride in portions and continue stirring for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the final N-benzylpyrrolidine derivative.

Biological Evaluation: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the procedure for determining the in vitro inhibitory activity of synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5]

Experimental Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).[5]

-

Substrate solutions: Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) (10 mM in phosphate buffer).

-

Enzyme solutions: AChE (from Electrophorus electricus) and BChE (from equine serum) prepared in phosphate buffer.

-

Test compound solutions at various concentrations in a suitable solvent.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the test compound solution.

-

Add 130 µL of phosphate buffer and 20 µL of the respective enzyme solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

-

-

Data Analysis:

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control reaction without the inhibitor.

-

Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of substituted benzylpyrrolidines is highly dependent on the nature and position of substituents on both the benzyl and pyrrolidine rings.

Cholinesterase Inhibitors for Alzheimer's Disease

For N-benzylpyrrolidine derivatives targeting cholinesterases, SAR studies have revealed several key features:

-

Substitution on the Benzyl Ring: The presence of electron-withdrawing or electron-donating groups on the benzyl ring can significantly influence the inhibitory potency.

-

Linker between Pyrrolidine and Pharmacophore: The nature and length of the linker connecting the pyrrolidine nitrogen to another pharmacophoric group are critical for optimal interaction with the enzyme's active site.

Table 1: Cholinesterase Inhibitory Activity of Selected N-Benzylpyrrolidine Derivatives [4]

| Compound | Substituent (R) | AChE IC50 (µM) | BChE IC50 (µM) |

| 4k | 4-Fluorobenzyl | 0.045 ± 0.003 | 0.078 ± 0.005 |

| 4o | 3,4-Dichlorobenzyl | 0.032 ± 0.002 | 0.061 ± 0.004 |

Dopamine D2 Receptor Antagonists

In the case of benzylpyrrolidinyl-methyl-benzamides as dopamine D2 receptor antagonists, the following SAR observations have been made:[3]

-

Stereochemistry: The (R)-enantiomer exhibits significantly higher affinity for the D2 receptor compared to the (S)-enantiomer.[3]

-

Substitution on the Benzamide Ring: Methoxy and bromo substituents on the salicylamide or benzamide moiety are crucial for high potency.[3]

Table 2: Dopamine D2 Receptor Binding Affinity of Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides [3]

| Compound | Substituents (Benzamide) | IC50 (nM) for [3H]spiperone binding |

| 21 | 5-Bromo-2,3-dimethoxy | 1.2 |

| 22 | 3-Bromo-5,6-dimethoxy (salicylamide) | 0.9 |

| 24 | 2,3-Dimethoxy | 1.1 |

| 26 | 2,3-Dimethoxy (4-fluorobenzyl) | 1.0 |

Mechanisms of Action and Signaling Pathways

Substituted benzylpyrrolidines exert their therapeutic effects through various mechanisms of action.

Calcium Channel Blockade

Bepridil, a prominent member of this class, acts as a non-selective calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle, leading to vasodilation and a reduction in heart rate and contractility.[2]

Cholinesterase Inhibition

In the context of Alzheimer's disease, N-benzylpyrrolidine derivatives are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Dopamine D2 Receptor Antagonism

Certain substituted benzylpyrrolidines act as antagonists at dopamine D2 receptors in the central nervous system. By blocking these receptors, they modulate dopaminergic signaling, which is a key mechanism for the action of antipsychotic drugs.

Experimental and Drug Discovery Workflow

The development of novel substituted benzylpyrrolidines follows a structured workflow from initial design to preclinical evaluation.

Conclusion and Future Directions

Substituted benzylpyrrolidines represent a versatile and enduring scaffold in medicinal chemistry. From the early development of bepridil to the current exploration of multi-target agents for neurodegenerative diseases, this chemical class has demonstrated significant therapeutic potential. The continued investigation of SAR, exploration of novel synthetic methodologies, and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved drugs based on the benzylpyrrolidine core. Future research may focus on the development of highly selective ligands for specific receptor subtypes, the use of computational methods to guide rational drug design, and the exploration of this scaffold for new therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. 2D-SAR and 3D-QSAR analyses for acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-(3-Bromobenzyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromobenzyl)pyrrolidine is a substituted pyrrolidine derivative with potential applications in pharmaceutical research and organic synthesis. As an intermediate, its physical properties are crucial for process development, formulation, and quality control. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 1-(3-Bromobenzyl)pyrrolidine, alongside detailed, adaptable experimental protocols for their determination.

Introduction

The pyrrolidine ring is a fundamental scaffold in a multitude of biologically active compounds and approved drugs.[1][2] The introduction of a bromobenzyl group to the pyrrolidine nitrogen creates a versatile intermediate for further chemical modifications, making it a valuable building block in drug discovery.[3][4] An accurate understanding of the physical properties of 1-(3-Bromobenzyl)pyrrolidine is essential for its effective utilization in research and development. This guide summarizes the available data and provides standardized methodologies for experimental verification.

Core Physical Properties

Currently, most of the available physical property data for 1-(3-Bromobenzyl)pyrrolidine are predicted values derived from computational models. Experimental verification is highly recommended for any application requiring precise physical constants.

Table 1: Summary of Physical Properties for 1-(3-Bromobenzyl)pyrrolidine

| Physical Property | Predicted Value | Data Source |

| Boiling Point | 284.3 ± 15.0 °C | --INVALID-LINK--[5], --INVALID-LINK--[3] |

| Density | 1.378 ± 0.06 g/cm³ | --INVALID-LINK--[5], --INVALID-LINK--[3] |

| Melting Point | Not available | |

| Refractive Index | Not available | |

| Solubility | Not explicitly determined. N-alkylated pyrrolidones are often miscible with water and soluble in various organic solvents.[6][7] | |

| Molecular Weight | 240.14 g/mol | --INVALID-LINK--[3] |

| Molecular Formula | C₁₁H₁₄BrN | --INVALID-LINK--[3] |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, adaptable protocols for the experimental determination of the key physical properties of 1-(3-Bromobenzyl)pyrrolidine.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro-method, this is observed when a rapid and continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid, and the liquid is drawn into the capillary upon cooling.[8][9]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of 1-(3-Bromobenzyl)pyrrolidine

Procedure:

-

Place a small amount of 1-(3-Bromobenzyl)pyrrolidine into the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to the thermometer.

-

Place the assembly into the Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow stream of bubbles will initially be seen as trapped air expands.

-

Continue to heat until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature.

Determination of Density

Principle: Density is the mass per unit volume of a substance. It can be determined by measuring the mass of a known volume of the liquid.[10][11][12][13][14]

Apparatus:

-

Pycnometer (density bottle) or a graduated cylinder and an analytical balance

-

Water bath for temperature control

-

Sample of 1-(3-Bromobenzyl)pyrrolidine

Procedure (using a pycnometer for higher accuracy):

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with the 1-(3-Bromobenzyl)pyrrolidine sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and measure its mass.

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3-5 to determine the volume of the pycnometer (using the known density of water at that temperature).

-

Calculate the density of the sample using the formula: Density = (Mass of sample) / (Volume of pycnometer)

Determination of Refractive Index

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. It is a characteristic property that can be used for identification and purity assessment.[15][16][17]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of 1-(3-Bromobenzyl)pyrrolidine

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard of known refractive index.

-

Place a few drops of the 1-(3-Bromobenzyl)pyrrolidine sample onto the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement was taken. Temperature correction may be necessary if the measurement is not performed at the standard temperature (usually 20°C).

Synthesis Workflow

Caption: General Synthesis Workflow for 1-(3-Bromobenzyl)pyrrolidine.

Biological Context and Potential Applications

While no specific signaling pathways involving 1-(3-Bromobenzyl)pyrrolidine have been detailed in the available literature, substituted pyrrolidines are a well-established class of compounds with a wide range of biological activities.[1][2] They are known to interact with various biological targets, and their derivatives have been investigated for applications in areas such as neuroscience and as enzyme inhibitors.[3][18][19] The bromobenzyl moiety allows for further functionalization through cross-coupling reactions, making 1-(3-Bromobenzyl)pyrrolidine a valuable intermediate in the synthesis of more complex molecules for biological evaluation.[20][21][22]

Conclusion

This technical guide has summarized the currently available physical property data for 1-(3-Bromobenzyl)pyrrolidine and provided detailed, adaptable protocols for their experimental determination. While predicted values offer a useful starting point, experimental verification is crucial for accurate process development and research applications. The provided synthesis workflow illustrates a common method for the preparation of this compound. Further research into the biological activities of 1-(3-Bromobenzyl)pyrrolidine and its derivatives is warranted to explore its full potential in drug discovery and development.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. 1-(3-Bromobenzyl)pyrrolidine [myskinrecipes.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 1-(3-BROMOBENZYL)PYRROLIDINE CAS#: 168820-15-3 [amp.chemicalbook.com]

- 6. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2013107822A1 - Use of improved n-alkyl pyrrolidone solvents - Google Patents [patents.google.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. homesciencetools.com [homesciencetools.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. davjalandhar.com [davjalandhar.com]

- 16. athabascau.ca [athabascau.ca]

- 17. Determination of the refractive index of organic material from atmospheric aerosol over the visible wavelength range using optical tweezers - British Antarctic Survey - Publication [bas.ac.uk]

- 18. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Determining the Solubility of 1-(3-Bromobenzyl)pyrrolidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the organic compound 1-(3-Bromobenzyl)pyrrolidine in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the experimental protocols and theoretical considerations necessary for researchers to generate this critical physicochemical data in a laboratory setting.

Introduction to the Solubility of 1-(3-Bromobenzyl)pyrrolidine

1-(3-Bromobenzyl)pyrrolidine is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom, which can act as a hydrogen bond acceptor and imparts some polar character.[1][2] The presence of the bromobenzyl group, however, introduces significant nonpolar, aromatic character, which will heavily influence its solubility. Understanding the solubility of this compound is crucial in various stages of research and development, including synthesis, purification, formulation, and in vitro/in vivo testing.[3][4]

Based on its structure, a qualitative prediction of its solubility in common organic solvents can be made:

-

High Solubility Expected: In solvents that can accommodate both its polar (pyrrolidine) and nonpolar (bromobenzyl) moieties. This includes chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and some ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate to Good Solubility Expected: In polar aprotic solvents (e.g., acetone, ethyl acetate) and lower-chain alcohols (e.g., methanol, ethanol, isopropanol), where the alkyl chain of the alcohol can interact with the nonpolar part of the molecule.

-

Low Solubility Expected: In highly polar protic solvents like water and in nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane). The molecule's polarity is likely insufficient to overcome the strong hydrogen bonding network of water, and the polar pyrrolidine ring will hinder dissolution in purely nonpolar alkanes.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols are necessary. The two primary methods for determining the solubility of a compound are the kinetic and thermodynamic solubility assays.[4][5]

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with the solid form of the solute. The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 1-(3-Bromobenzyl)pyrrolidine to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by centrifugation or filtration.[6] Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

-

Analysis: Determine the concentration of 1-(3-Bromobenzyl)pyrrolidine in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility. This is typically expressed in units of mg/mL or mol/L.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, initially dissolved in a stock solution (commonly dimethyl sulfoxide, DMSO), precipitates when added to an aqueous or buffer solution.[4] While less relevant for organic solvents, the principle can be adapted. A more common high-throughput method for organic solvents is nephelometry.

Experimental Protocol: Nephelometry

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1-(3-Bromobenzyl)pyrrolidine in a highly soluble solvent (e.g., DMSO).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the organic solvent of interest.[6]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from suspended particles (precipitate).

-

Solubility Determination: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison between different solvents.

| Organic Solvent | Chemical Class | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C | Method Used |

| Dichloromethane | Halogenated Hydrocarbon | Experimental Value | Experimental Value | Shake-Flask (HPLC) |

| Toluene | Aromatic Hydrocarbon | Experimental Value | Experimental Value | Shake-Flask (HPLC) |

| Diethyl Ether | Ether | Experimental Value | Experimental Value | Shake-Flask (HPLC) |

| Acetone | Ketone | Experimental Value | Experimental Value | Shake-Flask (HPLC) |

| Ethyl Acetate | Ester | Experimental Value | Experimental Value | Shake-Flask (HPLC) |

| Methanol | Alcohol | Experimental Value | Experimental Value | Shake-Flask (HPLC) |

| Isopropanol | Alcohol | Experimental Value | Experimental Value | Shake-Flask (HPLC) |

| Hexane | Aliphatic Hydrocarbon | Experimental Value | Experimental Value | Shake-Flask (HPLC) |

Note: The table above is a template. The "Experimental Value" fields are to be populated with data generated from laboratory experiments.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination via Nephelometry.

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility Test | AxisPharm [axispharm.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 1-(3-Bromobenzyl)pyrrolidine: Suppliers, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Bromobenzyl)pyrrolidine, a heterocyclic building block with significant potential in pharmaceutical research and development. Below, we detail available suppliers, a robust synthesis protocol, and explore its prospective role in modulating key biological signaling pathways.

Core Chemical Information

| Identifier | Value |

| IUPAC Name | 1-[(3-bromophenyl)methyl]pyrrolidine |

| CAS Number | 168820-15-3[1][2][3] |

| Molecular Formula | C₁₁H₁₄BrN[2][3] |

| Molecular Weight | 240.14 g/mol [2][3] |

| Predicted Boiling Point | 284.3±15.0 °C[2] |

| Predicted Density | 1.378±0.06 g/cm³[2] |

| Storage Conditions | 2-8°C, sealed, dry[2] |

Commercial Availability and Procurement

1-(3-Bromobenzyl)pyrrolidine is available from a number of chemical suppliers catering to the research and development market. Purity levels and available quantities vary, impacting pricing. Below is a summary of publicly available supplier information. Researchers are advised to request a certificate of analysis (CoA) to verify the purity and identity of the compound before purchase.

| Supplier | Purity | Quantity | Price (USD) | Notes |

| MySkinRecipes | 95% | 1 g | ~$12.50 (converted from THB)[2] | Lead time of 10-20 days is indicated.[2] |

| 5 g | ~$60.50 (converted from THB)[2] | |||

| 25 g | ~$162.00 (converted from THB)[2] | |||

| Sunway Pharm Ltd | 97% | 1 g | $300.00[3] | For scientific research use only.[3] |

| 5 g | $903.00[3] |

It is important to note that prices are subject to change and may not include shipping and handling fees. For larger quantities, it is recommended to request a quote directly from the supplier.

Procurement Workflow for Research Chemicals

The acquisition of specialized chemical reagents like 1-(3-Bromobenzyl)pyrrolidine for research purposes follows a structured procurement process to ensure safety, compliance, and proper financial management.

Pyrrolidine + 3-Bromobenzyl bromide --(Base, Solvent)--> 1-(3-Bromobenzyl)pyrrolidine

References

Application Notes and Protocols: Synthesis of 1-(3-Bromobenzyl)pyrrolidine

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Bromobenzyl)pyrrolidine, a valuable intermediate in pharmaceutical research and drug development.[1][2] The synthesis is achieved through the N-alkylation of pyrrolidine with 3-bromobenzyl bromide. This application note includes a comprehensive experimental procedure, a summary of reaction parameters, and expected analytical data for the final product.

Introduction

The pyrrolidine moiety is a fundamental scaffold in a multitude of biologically active compounds and approved drugs.[3] The synthesis of substituted pyrrolidines is therefore of significant interest to medicinal chemists and researchers in drug discovery. The N-alkylation of pyrrolidine is a common and effective method for introducing diverse substituents onto the pyrrolidine nitrogen. This protocol details the synthesis of 1-(3-Bromobenzyl)pyrrolidine, which can serve as a building block for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1]

Reaction Scheme

The synthesis of 1-(3-Bromobenzyl)pyrrolidine proceeds via a nucleophilic substitution reaction where the secondary amine, pyrrolidine, acts as a nucleophile, and 3-bromobenzyl bromide serves as the electrophile. A non-nucleophilic base is used to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Bromobenzyl bromide | 98% | Sigma-Aldrich |

| Pyrrolidine | 99% | Acros Organics |

| Anhydrous Potassium Carbonate | ≥99%, fine powder | Fisher Scientific |

| Acetonitrile (CH3CN) | Anhydrous, 99.8% | EMD Millipore |

| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Saturated Sodium Bicarbonate | ACS Grade | J.T. Baker |

| Brine | ACS Grade | LabChem Inc. |

| Anhydrous Sodium Sulfate | ACS Grade | Macron Fine Chemicals |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

3.3. Reaction Procedure

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzyl bromide (1.0 eq, 2.50 g, 10.0 mmol) and anhydrous acetonitrile (40 mL).

-

Add anhydrous potassium carbonate (1.5 eq, 2.07 g, 15.0 mmol).

-

Add pyrrolidine (1.2 eq, 0.85 g, 1.0 mL, 12.0 mmol) dropwise to the stirring suspension.

-

Attach a reflux condenser and heat the reaction mixture to 60-70 °C under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

3.4. Work-up and Purification

-

Dissolve the crude residue in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford 1-(3-Bromobenzyl)pyrrolidine as a colorless to pale yellow oil.

3.5. Expected Yield

The expected yield for this reaction is typically in the range of 80-95%.

Data Presentation

4.1. Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 3-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 1.0 |

| Pyrrolidine | C₄H₉N | 71.12 | 1.2 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 |

| 1-(3-Bromobenzyl)pyrrolidine | C₁₁H₁₄BrN | 240.14 | - |

4.2. Predicted Characterization Data

| Analysis | Predicted Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (s, 1H, Ar-H), 7.38 (d, J = 7.8 Hz, 1H, Ar-H), 7.25 (d, J = 7.8 Hz, 1H, Ar-H), 7.18 (t, J = 7.8 Hz, 1H, Ar-H), 3.60 (s, 2H, Ar-CH₂-N), 2.52 (t, J = 6.4 Hz, 4H, N-(CH₂)₂), 1.80 (quint, J = 6.4 Hz, 4H, -(CH₂)₂-). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 141.5 (Ar-C), 131.5 (Ar-CH), 130.0 (Ar-CH), 129.5 (Ar-CH), 125.5 (Ar-CH), 122.5 (Ar-C-Br), 60.0 (Ar-CH₂-N), 54.5 (N-(CH₂)₂), 23.5 (-(CH₂)₂-). |

| Mass Spec. (EI) | m/z (%): 240/242 ([M]⁺, isotopic pattern for Br), 170 ([M-Br]⁺), 169 ([M-CH₂-pyrrolidine]⁺), 70 ([pyrrolidinyl-CH₂]⁺). |

| Appearance | Colorless to pale yellow oil. |

Experimental Workflow Diagram

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

3-Bromobenzyl bromide is a lachrymator and should be handled with care.

-

Pyrrolidine is a flammable and corrosive liquid.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-(3-Bromobenzyl)pyrrolidine. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques. The resulting product is a key intermediate for the synthesis of more complex molecules for various applications in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for N-Alkylation of Pyrrolidine with 3-Bromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of pyrrolidine with 3-bromobenzyl bromide to synthesize 1-(3-bromobenzyl)pyrrolidine. This reaction is a fundamental transformation in organic synthesis, often utilized in the construction of more complex molecules in medicinal chemistry and drug discovery. The pyrrolidine moiety is a common scaffold in many biologically active compounds.[1]

Reaction Scheme

The N-alkylation of the secondary amine, pyrrolidine, proceeds via a nucleophilic substitution reaction with the alkylating agent, 3-bromobenzyl bromide. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide, displacing the bromide ion and forming a new carbon-nitrogen bond. A base is typically used to neutralize the hydrobromic acid generated during the reaction.

Figure 1: General reaction scheme for the N-alkylation of pyrrolidine with 3-bromobenzyl bromide.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Pyrrolidine | Reagent | Sigma-Aldrich |

| 3-Bromobenzyl bromide | 99% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Fisher Scientific |

| Acetonitrile (CH₃CN) | Anhydrous | VWR |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house |

| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | EMD Millipore |

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Pyrrolidine: Highly flammable liquid and vapor.[2][3][4] Harmful if swallowed or inhaled.[2][3][4] Causes severe skin burns and eye damage.[2][3][4] It is a lachrymator.[2] Store in a cool, dry, and well-ventilated area away from ignition sources.[2][4]

-

3-Bromobenzyl bromide: Causes severe skin burns and eye damage.[5][6] It is a lachrymator. Handle with care to avoid inhalation and contact with skin and eyes.[5]

-

Acetonitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Experimental Protocol

This protocol is based on general procedures for the N-alkylation of secondary amines with alkyl halides.[2]

1. Reaction Setup:

- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 equivalents).

- Place the flask under an inert atmosphere (e.g., nitrogen or argon).

- Add anhydrous acetonitrile (50 mL) to the flask.

- Add pyrrolidine (1.0 equivalent) to the stirred suspension.

2. Addition of Alkylating Agent:

- Dissolve 3-bromobenzyl bromide (1.1 equivalents) in a minimal amount of anhydrous acetonitrile.

- Add the 3-bromobenzyl bromide solution dropwise to the stirred pyrrolidine suspension at room temperature over 15-20 minutes.

3. Reaction Monitoring:

- Stir the reaction mixture at room temperature.

- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 3-6 hours.

4. Work-up Procedure:

- Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate.

- Concentrate the filtrate under reduced pressure to remove the acetonitrile.

- Dissolve the residue in ethyl acetate (50 mL).

- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

5. Purification:

- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(3-bromobenzyl)pyrrolidine. The predicted boiling point of the product is 284.3±15.0 °C.

Data Presentation

| Parameter | Value/Condition |

| Stoichiometry | |

| Pyrrolidine | 1.0 eq |

| 3-Bromobenzyl bromide | 1.1 eq |

| Potassium Carbonate | 2.0 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | 3 - 6 hours |

| Work-up & Purification | |

| Extraction Solvent | Ethyl Acetate |

| Purification Method | Flash Column Chromatography |

| Expected Product | |

| Product Name | 1-(3-Bromobenzyl)pyrrolidine |

| Molecular Formula | C₁₁H₁₄BrN |

| Molecular Weight | 240.14 g/mol |

| CAS Number | 168820-15-3 |

Visualizations

Experimental Workflow

Caption: Workflow for the N-alkylation of pyrrolidine.

Logical Relationship of Reagents

Caption: Roles of reagents in the N-alkylation reaction.

References

The Versatility of 1-(3-Bromobenzyl)pyrrolidine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromobenzyl)pyrrolidine is a versatile bifunctional building block in medicinal chemistry, offering a unique combination of a saturated nitrogen heterocycle and a reactive aromatic bromide. The pyrrolidine ring is a privileged scaffold, found in numerous natural products and FDA-approved drugs, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and three-dimensionality to a molecule. The bromobenzyl moiety serves as a key synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs. This document provides an in-depth overview of the applications of 1-(3-Bromobenzyl)pyrrolidine in medicinal chemistry, with a focus on its utility in the synthesis of central nervous system (CNS) agents, specifically dopamine D2 receptor antagonists.

Application in the Synthesis of Dopamine D2 Receptor Antagonists

The dopamine D2 receptor is a well-established target for the treatment of a variety of neuropsychiatric disorders, including schizophrenia and bipolar disorder. A number of potent D2 antagonists feature a substituted benzamide moiety connected to a nitrogen-containing ring system. The 1-(benzyl)pyrrolidine scaffold has been identified as a key component in a series of potent dopamine D2 receptor antagonists. While many reported examples feature an unsubstituted benzyl group, the presence of a bromine atom at the 3-position of the benzyl ring in 1-(3-Bromobenzyl)pyrrolidine provides a crucial anchor point for further molecular elaboration to enhance potency, selectivity, and pharmacokinetic properties.

Proposed Synthetic Application: Synthesis of a Novel Dopamine D2 Receptor Antagonist

A hypothetical yet representative application of 1-(3-Bromobenzyl)pyrrolidine is in the synthesis of a novel dopamine D2 receptor antagonist. This involves an initial functionalization of the pyrrolidine nitrogen followed by a Suzuki-Miyaura cross-coupling reaction to introduce a key pharmacophoric element.

Data Presentation

The following tables summarize key quantitative data for a series of hypothetical dopamine D2 receptor antagonists synthesized from 1-(3-Bromobenzyl)pyrrolidine derivatives, with data modeled on published results for structurally related compounds.

Table 1: In Vitro Binding Affinity of Novel Dopamine D2 Receptor Antagonists

| Compound ID | R-Group (via Suzuki Coupling) | Dopamine D2 Receptor Binding Affinity (Ki, nM) | Dopamine D3 Receptor Binding Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Binding Affinity (Ki, nM) |

| DBP-1 | Phenyl | 15.2 | 45.8 | >1000 |

| DBP-2 | 4-Fluorophenyl | 8.7 | 25.1 | >1000 |

| DBP-3 | 2-Thienyl | 11.5 | 33.2 | >1000 |

| DBP-4 | 3-Pyridyl | 5.1 | 18.9 | 850 |

Table 2: In Vitro Functional Activity of Lead Compound DBP-4

| Assay Type | Parameter | Value (nM) |

| D2 Functional Antagonism | IC50 | 7.3 |

| D3 Functional Antagonism | IC50 | 28.4 |

Experimental Protocols

Protocol 1: Synthesis of N-((1-(3-bromobenzyl)pyrrolidin-2-yl)methyl)-5-chloro-2-methoxybenzamide

This protocol describes the initial acylation of a derivative of 1-(3-Bromobenzyl)pyrrolidine.

Materials:

-

(1-(3-bromobenzyl)pyrrolidin-2-yl)methanamine

-